molecular formula C15H18ClN3O2 B7558171 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid

5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid

Cat. No. B7558171
M. Wt: 307.77 g/mol
InChI Key: UPXDSWZJNOSYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders.

Mechanism of Action

TAK-242 selectively inhibits 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling by binding to an intracellular domain of 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid, preventing the recruitment of downstream signaling molecules. This leads to the inhibition of pro-inflammatory cytokine production and immune cell activation.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a wide range of biochemical and physiological effects. In sepsis, TAK-242 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, leading to improved survival. In cancer, TAK-242 inhibits tumor growth and metastasis by blocking 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling in tumor cells and immune cells. In autoimmune disorders, TAK-242 reduces disease severity by inhibiting 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reducing the production of autoantibodies.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-242 is its selectivity for 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling, which minimizes off-target effects. However, TAK-242 has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, TAK-242 may have different effects in different cell types, which should be taken into account when designing experiments.

Future Directions

There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid inhibitors. Another area of interest is the use of TAK-242 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is a need for further research on the safety and efficacy of TAK-242 in human clinical trials.

Synthesis Methods

TAK-242 is synthesized through a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-chloro-5-nitrobenzoic acid with tert-butyl-4-(aminomethyl)pyrazole in the presence of a base to form the desired product. The crude product is then purified through column chromatography to obtain pure TAK-242.

Scientific Research Applications

TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, TAK-242 has been shown to inhibit 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reduce the production of pro-inflammatory cytokines, leading to improved survival in animal models. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by blocking 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling in tumor cells and immune cells. In autoimmune disorders, TAK-242 has been shown to reduce disease severity by inhibiting 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reducing the production of autoantibodies.

properties

IUPAC Name

5-[(1-tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-15(2,3)19-9-10(8-18-19)7-17-11-4-5-13(16)12(6-11)14(20)21/h4-6,8-9,17H,7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXDSWZJNOSYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CNC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid

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